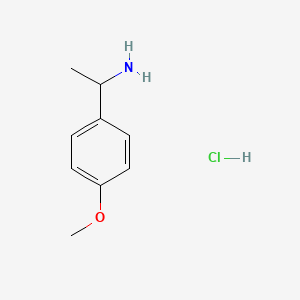

1-(4-Methoxyphenyl)ethylamine hydrochloride

Overview

Description

1-(4-Methoxyphenyl)ethylamine hydrochloride (1-MEPEA-HCl) is a synthetic amine that has been used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. In the laboratory, 1-MEPEA-HCl is used as a reagent in organic synthesis and as a substrate for enzymatic reactions. It has been used in research to study the biochemical and physiological effects of amines on biological systems.

Scientific Research Applications

1. Biocatalytic Synthesis

- Application Summary: An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .

- Methods of Application: The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .

- Results or Outcomes: This method provides a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .

2. Inhibition of Monoamine Oxidase

- Application Summary: 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

- Methods of Application: The compound is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .

- Results or Outcomes: This inhibition can be useful in the study of neurotransmitter regulation and related neurological disorders .

3. Post-synthetic Modifications of Helical β-Peptide Foldamers

- Application Summary: (S)-1-(4-methoxyphenyl)ethylamine was employed as a chiral auxiliary in the synthesis of helical β-peptide foldamers .

- Methods of Application: The initial step in the synthetic route involved a Michael addition reaction using ethyl-2-mercaptoacetate .

- Results or Outcomes: This method allows for the easy removal of the chiral auxiliary under acidic conditions .

4. Asymmetric Bioreduction of 4-methoxyacetophenone

- Application Summary: L. senmaizuke was used for the first time as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .

- Methods of Application: Design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based proposed .

- Results or Outcomes: This method provides a novel approach for the production of enantiopure compounds .

5. Synthesis of Chiral Amines

- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .

- Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .

- Results or Outcomes: This method allows for the production of enantiopure compounds .

6. Preparation of Tertiary Phosphines

- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .

- Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .

- Results or Outcomes: This method provides a series of enantioenriched compounds .

7. Synthesis of Active Ingredients

- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .

- Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .

- Results or Outcomes: This method allows for the production of enantiopure compounds .

8. Preparation of Phosphinecarboxamides

- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .

- Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .

- Results or Outcomes: This method provides a series of enantioenriched compounds .

properties

IUPAC Name |

1-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLBCUWOAFIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)ethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)